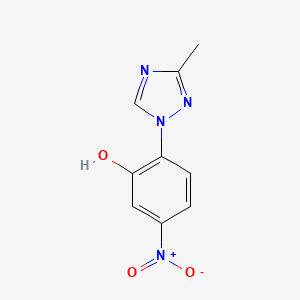
(6-cyclohexyloxypyridin-3-yl)boronic acid
Übersicht
Beschreibung
(6-cyclohexyloxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclohexyloxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyclohexyloxypyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This reaction is carried out under mild conditions and is highly efficient.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(6-cyclohexyloxypyridin-3-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C) and inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
(6-cyclohexyloxypyridin-3-yl)boronic acid is used extensively in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of biologically active molecules and enzyme inhibitors.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of (6-cyclohexyloxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halopyridine.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinylboronic acid: Lacks the cyclohexyloxy group, making it less hydrophobic and potentially less selective in certain reactions.
6-Morpholinopyridin-3-ylboronic acid: Contains a morpholine group instead of a cyclohexyloxy group, which can alter its reactivity and solubility.
Uniqueness
(6-cyclohexyloxypyridin-3-yl)boronic acid is unique due to its cyclohexyloxy group, which imparts distinct steric and electronic properties. This can enhance its performance in specific cross-coupling reactions and make it more suitable for the synthesis of certain target molecules.
Eigenschaften
Molekularformel |
C11H16BNO3 |
|---|---|
Molekulargewicht |
221.06 g/mol |
IUPAC-Name |
(6-cyclohexyloxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H16BNO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h6-8,10,14-15H,1-5H2 |
InChI-Schlüssel |
HYDRAAZZYPUDKY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1)OC2CCCCC2)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8691876.png)










![2,4,5-Trichlorophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate](/img/structure/B8691961.png)
![[5-Nitro-2-(phenylsulfanyl)phenyl]methanol](/img/structure/B8691974.png)
